4-(Piperidin-4-yloxy)benzamide hydrochloride
Overview
Description
4-(Piperidin-4-yloxy)benzamide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of benzamide, featuring a piperidine ring attached to the benzamide structure via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yloxy)benzamide hydrochloride typically involves the reaction of 4-hydroxybenzamide with piperidine under specific conditions. The process can be summarized as follows:
Starting Materials: 4-hydroxybenzamide and piperidine.
Reaction: The 4-hydroxybenzamide is reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form 4-(Piperidin-4-yloxy)benzamide.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-hydroxybenzamide and piperidine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The purified product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yloxy)benzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzamide group.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution Reactions: Products include substituted benzamides with various functional groups.
Oxidation: Oxidized products of the piperidine ring.
Reduction: Reduced forms of the piperidine ring.
Hydrolysis: Products include 4-hydroxybenzamide and piperidine.
Scientific Research Applications
4-(Piperidin-4-yloxy)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yloxy)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yloxy)benzamide: Lacks the hydrochloride salt form.
N-(Piperidin-4-yl)benzamide: Similar structure but without the ether linkage.
2-(Piperidin-4-yl)benzoic acid hydrochloride: Contains a carboxylic acid group instead of an amide
Uniqueness
4-(Piperidin-4-yloxy)benzamide hydrochloride is unique due to its specific structure, which combines a piperidine ring with a benzamide moiety via an ether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-piperidin-4-yloxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,13,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSORURHWDYOFPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593842 | |
Record name | 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857048-73-8 | |
Record name | 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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